N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)20-10-8-14(9-11-20)13-19-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBIVKCJSFBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a methylsulfonyl group. The final step involves the coupling of the functionalized piperidine with a naphthamide derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The naphthamide moiety can be reduced to the corresponding amine under suitable reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the naphthamide moiety may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The piperidine ring and naphthamide moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Probe 2C (N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide)
- Structural Features: Shares the piperidine-methyl-naphthamide backbone but incorporates a thiazole-linked coumarin fluorophore and a dimethylaminoethyl group.
- Target : Butyrylcholinesterase (BChE), with reversible inhibition.
- Activity : Demonstrated submicromolar IC₅₀ values (e.g., 0.3 µM for BChE), attributed to the coumarin-thiazole moiety enhancing binding affinity .
- Applications : Used as a fluorescent probe for enzyme imaging, unlike the target compound, which lacks a fluorophore.
*Hypothetical value based on structural analogy.
Piperidine-Amide Opioid Analogues
Compounds such as N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) and N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl) share the piperidine-amide scaffold but differ in pharmacological targets:
- Structural Divergence : Replace methylsulfonyl and naphthamide with lipophilic aryl/alkyl groups (e.g., phenethyl, fluorophenyl).
- Target: Opioid receptors (µ-opioid receptor agonism), with Ki values in the nanomolar range (e.g., 2-10 nM for fentanyl derivatives) .
- Pharmacokinetics : High lipophilicity improves blood-brain barrier penetration but reduces aqueous solubility.
| Compound | Target | Ki | Key Functional Groups |
|---|---|---|---|
| 4'-Methyl acetyl fentanyl | µ-opioid receptor | ~5 nM | Phenethyl, acetyl, phenyl |
| Target Compound | BChE | N/A | Methylsulfonyl, naphthamide |
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis (K₂CO₃, acetonitrile, 60°C, 48 hours) is simpler than Probe 2C, which requires multi-step coupling for fluorophore integration .
Selectivity : The methylsulfonyl group in the target compound may reduce off-target interactions compared to opioid analogues, which rely on aryl groups for receptor binding .
Thermodynamic Solubility : Computational models suggest the target compound has higher aqueous solubility (LogP ~2.5) than fentanyl analogues (LogP ~3.8) due to the polar sulfonyl group.
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methylsulfonyl group and a naphthamide moiety. Its unique structure contributes to its biological properties, making it a subject of interest in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| CAS Number | 1234985-29-5 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially modulating enzyme activity or receptor function. This interaction may lead to various pharmacological effects, including anti-tumor activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anti-tumor agent. For example, research indicates that similar compounds can inhibit tumor cell proliferation and migration. The mechanism often involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
- Cell Proliferation Inhibition : Assays such as MTT and colony formation have shown that compounds structurally related to this compound can significantly inhibit the growth of various cancer cell lines, including glioblastoma U87MG cells .
- Ferroptosis Induction : Studies have indicated that related compounds can increase reactive oxygen species (ROS) levels and malondialdehyde (MDA), markers associated with ferroptosis. This effect is mediated through the inhibition of key proteins involved in cellular antioxidant defense mechanisms, such as SLC7A11/XCT and GPX4 .
Comparative Studies
When compared to similar compounds, this compound demonstrates unique biological properties due to its specific structural features:
| Compound | Activity |
|---|---|
| N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-benzamide | Moderate anti-tumor activity |
| N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydroimidazo[4,5-h]quinazolin-8-amine | Strong CDK2 inhibition |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on U87MG Cell Line : A study demonstrated that treatment with related compounds resulted in significant apoptosis in U87MG cells, suggesting that these compounds could be developed into effective therapies for glioblastoma .
- Mechanistic Insights : Molecular docking studies have revealed potential binding interactions between these compounds and key regulatory proteins involved in cancer progression, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
